4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester
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Overview
Description
4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester is a complex organic compound with the molecular formula C21H21BrO3 and a molecular weight of 401.29 g/mol . This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is fused to a benzoic acid methyl ester moiety. The presence of a bromine atom and a hydroxyl group on the phenyl ring further adds to its chemical complexity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the bromine and hydroxyl groups: This step involves selective bromination and hydroxylation of the phenyl ring.
Esterification: The final step involves the esterification of the benzoic acid moiety with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester involves its interaction with specific molecular targets. The bromine and hydroxyl groups on the phenyl ring can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity to its targets. The bicyclo[2.2.1]heptane core provides a rigid framework that can enhance the compound’s stability and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[3-(3-Chloro-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester: Similar structure but with a chlorine atom instead of bromine.
4-[3-(3-Fluoro-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The combination of the bicyclo[2.2.1]heptane core with the benzoic acid methyl ester moiety further enhances its versatility in various applications .
Properties
CAS No. |
951671-48-0 |
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Molecular Formula |
C21H21BrO3 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
methyl 4-[2-(3-bromo-4-hydroxyphenyl)-2-bicyclo[2.2.1]heptanyl]benzoate |
InChI |
InChI=1S/C21H21BrO3/c1-25-20(24)14-3-6-15(7-4-14)21(12-13-2-5-16(21)10-13)17-8-9-19(23)18(22)11-17/h3-4,6-9,11,13,16,23H,2,5,10,12H2,1H3 |
InChI Key |
ZYQNYHQOJOCVGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC3CCC2C3)C4=CC(=C(C=C4)O)Br |
Origin of Product |
United States |
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